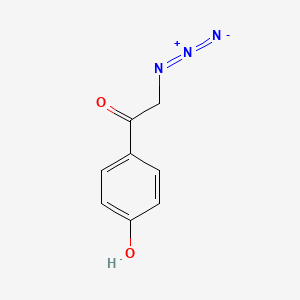

2-Azido-1-(4-hydroxyphenyl)ethanone

描述

Significance as a Versatile Synthetic Intermediate

The significance of 2-Azido-1-(4-hydroxyphenyl)ethanone stems from its role as a trifunctional building block. vulcanchem.com This allows for its participation in a variety of chemical reactions to form diverse products. The presence of the azido (B1232118), ketone, and phenolic functionalities on a single scaffold makes it a valuable precursor for the synthesis of nitrogen-containing heterocycles, bifunctional linkers, and as a scaffold for diversity-oriented synthesis. vulcanchem.com The ability to selectively modify each functional group provides chemists with a powerful tool for creating a wide array of molecules with potential applications in medicinal chemistry and materials science.

A common synthetic route to this compound involves a two-step process starting from 4-hydroxyacetophenone. vulcanchem.com The first step is the alpha-bromination of the ketone, followed by a nucleophilic substitution reaction with sodium azide (B81097) to introduce the azido group. vulcanchem.com

| Property | Value |

| CAS Number | 169315-44-0 vulcanchem.com |

| Molecular Formula | C₈H₇N₃O₂ vulcanchem.com |

| Molecular Weight | 177.16 g/mol vulcanchem.com |

| IUPAC Name | This compound vulcanchem.com |

Overview of Azido, Ketone, and Phenolic Functionalities in Synthetic Methodology

The synthetic potential of this compound is rooted in the distinct reactivity of its three functional groups. Each group can participate in a range of well-established chemical transformations, providing a rich platform for molecular design and construction.

The Azido Group: A Gateway to Nitrogen-Containing Compounds

The azido group (–N₃) is a highly versatile functional group in organic synthesis. nih.govwikipedia.org It is known for its ability to participate in a variety of reactions, including:

Reduction to Amines: Azides can be readily reduced to primary amines using reagents like hydrogen with a catalyst or triphenylphosphine (B44618) in the Staudinger reaction. wikipedia.org This transformation is a key step in the synthesis of many biologically active molecules.

Cycloaddition Reactions: The azide group can act as a 1,3-dipole and undergo cycloaddition reactions with alkynes to form 1,2,3-triazoles. nih.govmasterorganicchemistry.com This reaction, particularly the copper(I)-catalyzed version (CuAAC or "click chemistry"), is highly efficient and widely used in drug discovery, bioconjugation, and materials science. wikipedia.orgmasterorganicchemistry.com

Nitrene Formation: Upon thermal or photochemical activation, azides can extrude nitrogen gas (N₂) to form highly reactive nitrene intermediates. nih.gov These nitrenes can then undergo various reactions, such as C-H insertion and addition to double bonds, to create new C-N bonds. nih.gov

The Ketone Group: A Hub for Carbonyl Chemistry

The ketone functional group (>C=O) is one of the most important in organic chemistry, offering a wide range of synthetic possibilities. msu.edupressbooks.pub Its electrophilic carbonyl carbon is susceptible to attack by a variety of nucleophiles. pressbooks.pub Key reactions of the ketone group include:

Nucleophilic Addition: Ketones readily undergo addition reactions with a wide range of nucleophiles, such as organometallic reagents (e.g., Grignard reagents) and hydrides, to form secondary alcohols. msu.edu

Formation of Imines and Enamines: Reaction with primary amines leads to the formation of imines (Schiff bases), while reaction with secondary amines yields enamines. msu.edulibretexts.org These reactions are fundamental in the synthesis of many nitrogen-containing compounds.

Alpha-Functionalization: The hydrogen atoms on the carbon adjacent to the carbonyl group (α-hydrogens) are acidic and can be removed by a base to form an enolate. ncert.nic.in This enolate can then react with various electrophiles, allowing for the introduction of new substituents at the α-position.

The Phenolic Group: An Activated Aromatic System

The phenolic hydroxyl group (–OH attached to a benzene (B151609) ring) significantly influences the reactivity of the aromatic ring and also participates in its own set of reactions. fiveable.mebritannica.com

Electrophilic Aromatic Substitution: The hydroxyl group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. fiveable.meopenstax.org It directs incoming electrophiles to the ortho and para positions. openstax.orglibretexts.org

Ether and Ester Formation: The phenolic hydroxyl group can be converted into ethers through reactions like the Williamson ether synthesis and into esters by reaction with acylating agents. britannica.com

Oxidation: Phenols can be oxidized to quinones, which are important compounds in various biological and chemical processes. britannica.comopenstax.org

The combination of these three functional groups in this compound makes it a highly valuable and versatile intermediate in the toolbox of synthetic organic chemists.

Structure

3D Structure

属性

IUPAC Name |

2-azido-1-(4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-11-10-5-8(13)6-1-3-7(12)4-2-6/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGEUWOSZJOFDAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697180 | |

| Record name | 2-Azido-1-(4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169315-44-0 | |

| Record name | 2-Azido-1-(4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Azido 1 4 Hydroxyphenyl Ethanone

Direct Azidation Routes

Direct azidation methods offer a straightforward approach to introduce the azide (B81097) functionality. These routes typically begin with a halogenated precursor, which undergoes nucleophilic substitution with an azide salt.

Nucleophilic Substitution of Halogenated Precursors

The most common and direct synthesis of 2-Azido-1-(4-hydroxyphenyl)ethanone involves the nucleophilic substitution of an α-halo ketone. The precursor, 2-bromo-1-(4-hydroxyphenyl)ethanone, is a key starting material for this transformation. nih.gov This bromo derivative is synthesized by the bromination of 4-hydroxyacetophenone. nih.govresearchgate.net

The conversion of the halogenated precursor to the desired azide is typically accomplished using an alkali azide, with sodium azide (NaN₃) being the most frequently employed reagent. mdpi.comprepchem.com The reaction proceeds via an Sₙ2 mechanism, where the azide anion displaces the bromide ion. This method has been successfully applied to synthesize various α-azido ketones. mdpi.com For instance, the synthesis of 2-azido-1-(4-nitrophenyl)ethanone (B6592871) and 2-azido-1-(4-methylphenyl)ethanone (B1337335) follows a similar procedure where the corresponding bromoacetophenone is treated with sodium azide. nih.govnih.gov

A general procedure involves dissolving the 2-bromo-1-(4-hydroxyphenyl)ethanone in a suitable solvent and then adding sodium azide. The reaction mixture is typically stirred for a period until completion, which can be monitored by techniques like thin-layer chromatography (TLC). nih.govnih.gov

The choice of solvent and reaction conditions is crucial for the successful synthesis of this compound. Polar aprotic solvents are often preferred for nucleophilic substitution reactions involving azide ions. Acetonitrile is a commonly used solvent in the synthesis of related α-azido ketones. nih.govnih.gov The reaction temperature and time are also important parameters to optimize for achieving high yields and minimizing side reactions. For similar reactions, cooling the reaction mixture before the addition of water to quench the reaction is a common practice. nih.govnih.gov

| Precursor | Reagent | Solvent | Reaction Time | Yield |

| 2-Bromo-1-(4-nitrophenyl)ethanone | Sodium Azide | Acetonitrile | 2-3 hours | 70% nih.gov |

| 2-Bromo-1-(p-tolyl)ethanone | Sodium Azide | Acetonitrile | 2-3 hours | 70% researchgate.net |

| 2-Bromo-1-(4-fluorophenyl)ethanone | Sodium Azide | Acetonitrile | Not Specified | Not Specified researchgate.net |

This table presents data for analogous reactions, suggesting a general framework for the synthesis of this compound.

Synthesis from Diazo Analogs (Indirect Approaches)

An alternative, though indirect, route to α-azido ketones can be envisioned through the transformation of diazo compounds. While not a direct synthesis of this compound, the synthesis of the corresponding diazo analog, 2-diazo-1-(4-hydroxyphenyl)ethanone, is well-documented. nih.govrsc.org This diazo ketone is synthesized from p-hydroxybenzoic acid derivatives. nih.gov The conversion of a diazo group to an azide is not a standard transformation but highlights the availability of related precursors.

Alternative Synthetic Pathways

Beyond direct azidation, other synthetic strategies can be considered, primarily involving modifications to the phenyl ring of a pre-existing azidoethanone structure.

Green Chemistry Principles in Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of α-azido ketones to minimize environmental impact and enhance safety. These approaches focus on the development of environmentally benign reaction conditions and the use of efficient catalyst systems.

Development of Environmentally Benign Reaction Conditions

Efforts to develop greener synthetic routes for α-azido ketones have explored the use of alternative energy sources and solvent systems. These methods aim to reduce reaction times, energy consumption, and the use of hazardous organic solvents.

Ultrasound-Assisted Synthesis: The application of ultrasound irradiation has been shown to significantly accelerate the nucleophilic substitution of α-bromo ketones with sodium azide. nih.gov This technique, known as sonochemistry, can enhance reaction rates and yields, often under milder conditions than conventional heating. The cavitation phenomena induced by ultrasound can lead to improved mixing and mass transfer, thereby reducing reaction times from hours or even days to a matter of hours. nih.gov For instance, the synthesis of azatetracyclic derivatives via nucleophilic substitution of the corresponding bromides with sodium azide saw a reduction in reaction time from 48 hours under silent conditions to just 2 hours with ultrasound irradiation, accompanied by a 10-15% improvement in yield. nih.gov

| Method | Reaction Time | Yield Improvement | Key Advantage |

| Conventional Stirring | 48 hours | - | Standard laboratory procedure |

| Ultrasound Irradiation | 2 hours | 10-15% | Significant reduction in reaction time and energy consumption |

Microwave-Assisted Synthesis: Microwave irradiation is another energy-efficient method that has been successfully employed for the synthesis of various organic compounds, including heterocyclic molecules derived from intermediates like α-azido ketones. nih.govorganic-chemistry.orgnih.govresearchgate.net Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. nih.govorganic-chemistry.orgnih.govresearchgate.net While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented, the successful application of this technology to related transformations suggests its high potential for this synthesis. For example, the microwave-assisted Gewald reaction to produce 2-aminothiophenes reduced the reaction time to 20 minutes from 4 hours required for conventional heating, with improved yields and purity. organic-chemistry.org

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to Days | Minutes to Hours |

| Yield | Often Moderate | Generally Higher |

| Purity | Variable | Often Cleaner |

| Energy Consumption | High | Low |

Catalyst Systems for Enhanced Selectivity and Yield

The choice of catalyst can play a pivotal role in improving the efficiency and selectivity of the synthesis of this compound. The focus has been on catalysts that can facilitate the reaction under milder, more environmentally friendly conditions.

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). In the synthesis of α-azido ketones from α-bromo ketones and sodium azide, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB), can transport the azide anion from the solid or aqueous phase to the organic phase where the α-bromo ketone is dissolved. nih.govnih.gov This facilitates the nucleophilic substitution reaction, often leading to higher yields and faster reaction rates under milder conditions. The use of PTC can also enable reactions in greener solvent systems like water or even under solvent-free conditions. nih.gov For example, the synthesis of azides from bromides using sodium azide in a chloroform/water mixture is effectively catalyzed by TBAB. nih.gov

Heterogeneous Catalysis: The development of heterogeneous catalysts is another key area in green chemistry, as they can be easily separated from the reaction mixture and potentially reused, reducing waste. While specific applications of heterogeneous catalysts for the direct azidation of 2-bromo-1-(4-hydroxyphenyl)ethanone are not widely reported, research into solid-supported catalysts for nucleophilic substitutions is an active field. rsc.orgacs.org For instance, crystalline polymeric zirconium phosphate (B84403) has been shown to catalyze the nucleophilic opening of epoxide rings, a reaction type that shares mechanistic features with the substitution of α-haloketones. rsc.org The exploration of solid acid or base catalysts, such as Montmorillonite K10, for related organic transformations also points towards future possibilities for the cleaner synthesis of α-azido ketones. acs.org

Chemical Transformations and Reaction Mechanisms of 2 Azido 1 4 Hydroxyphenyl Ethanone

Reactivity of the Azido (B1232118) Group

The azido group (–N₃) is the most reactive site in 2-Azido-1-(4-hydroxyphenyl)ethanone, functioning as a 1,3-dipole and a precursor to primary amines. Its chemical transformations are fundamental to the application of this compound in synthetic chemistry.

Cycloaddition Reactions

The azido group readily participates in 1,3-dipolar cycloaddition reactions, most famously the Huisgen cycloaddition with alkynes, to form stable five-membered heterocyclic 1,2,3-triazole rings. This transformation is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. For α-azido ketones like this compound, this reaction provides a powerful method for creating complex molecules with potential biological activities. mdpi.comnih.govresearchgate.net

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. wikipedia.org The reaction involves the activation of a terminal alkyne by a copper(I) catalyst, which then reacts with the azide (B81097). wikipedia.org The reaction is typically carried out in a variety of solvents, including aqueous media, and is tolerant of many functional groups, including the hydroxyl and ketone groups present in this compound. nih.gov

The general mechanism involves the formation of a copper(I) acetylide intermediate. The azide then coordinates to the copper center, facilitating a cyclization to form a six-membered copper-triazolide ring, which, after protonolysis, releases the 1,4-disubstituted triazole product and regenerates the catalyst. wikipedia.org

Table 1: Typical Reaction Conditions for CuAAC

| Parameter | Condition |

|---|---|

| Azide | This compound |

| Alkyne | Various terminal alkynes |

| Catalyst | Copper(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate) |

| Ligand | Optional, but can accelerate reaction (e.g., TBTA) |

| Solvent | t-BuOH/H₂O, DMF, DMSO, Glycerol nih.gov |

| Temperature | Room temperature to mild heating |

For applications where copper catalysis is undesirable (e.g., in biological systems), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative. This reaction occurs between an azide and a strained cycloalkyne, such as a derivative of cyclooctyne (B158145) (e.g., DIBO, DIFO). magtech.com.cnnih.gov The reaction's driving force is the release of ring strain in the cycloalkyne upon forming the triazole ring, eliminating the need for a metal catalyst. magtech.com.cnnih.gov The reaction is bioorthogonal and proceeds readily under physiological conditions. rsc.orgresearchgate.net The reactivity of this compound in SPAAC is governed by the azide's inherent dipolar nature, allowing it to react with strained alkynes to form a mixture of regioisomeric triazoles.

Table 2: Comparison of Key Features of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Catalyst | Copper(I) is required. wikipedia.org | No metal catalyst needed. magtech.com.cn |

| Regioselectivity | High (yields 1,4-disubstituted triazole). wikipedia.org | Low (yields a mixture of regioisomers). |

| Reaction Rate | Generally fast with catalysis. | Dependent on the strain of the cycloalkyne; can be very fast. nih.gov |

| Reactants | Terminal alkynes. | Strained cycloalkynes. magtech.com.cn |

The primary outcome of the cycloaddition reactions of this compound is the synthesis of a diverse array of 1,2,3-triazole derivatives. frontiersin.orgnih.gov These heterocyclic compounds are of significant interest due to their wide range of applications, including in medicinal chemistry and materials science. By choosing different alkyne partners, a library of novel triazoles, featuring the 2-oxo-2-(4-hydroxyphenyl)ethyl substituent at the N1 position, can be readily prepared. These compounds serve as valuable intermediates for further synthetic elaborations. nih.govnih.govnih.gov

For example, reacting this compound with phenylacetylene (B144264) under CuAAC conditions would yield 1-(2-(4-hydroxyphenyl)-2-oxoethyl)-4-phenyl-1H-1,2,3-triazole.

Reduction to Primary Amines

The azido group is readily reduced to a primary amine (–NH₂), a transformation of significant synthetic utility. This reaction converts this compound into 2-Amino-1-(4-hydroxyphenyl)ethanone, a valuable building block and an analogue of important biological compounds. google.com The reduction proceeds with the loss of a molecule of nitrogen gas (N₂), making the reaction thermodynamically favorable and generally clean.

Catalytic hydrogenation is a common and efficient method for the reduction of azides. The reaction involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst.

Table 3: Common Catalytic Systems for Azide Reduction

| Catalyst | Typical Conditions |

|---|---|

| Palladium on Carbon (Pd/C) | H₂ (1 atm or higher), Methanol or Ethanol, Room Temperature |

| Platinum(IV) Oxide (PtO₂) | H₂ (1 atm or higher), Ethanol or Acetic Acid, Room Temperature |

| Raney Nickel (Raney Ni) | H₂ (high pressure), Ethanol, Room Temperature or elevated |

This method is highly effective for converting this compound to 2-Amino-1-(4-hydroxyphenyl)ethanone. Care must be taken, as some hydrogenation catalysts under harsh conditions (high pressure and temperature) could potentially also reduce the ketone functionality. However, the reduction of an azide to an amine is typically much faster and occurs under milder conditions than ketone reduction, allowing for high chemoselectivity.

Reductions with Hydride Reagents

The reduction of the azido group in α-azido ketones to a primary amine is a fundamental transformation. However, achieving chemoselectivity in the presence of a ketone carbonyl group is a significant challenge when using powerful hydride reagents. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the azide and the ketone functionalities. harvard.edulibretexts.org

To selectively reduce the azido group while preserving the ketone, milder or more specialized reagents are required. While catalytic hydrogenation (e.g., using H₂ with a palladium catalyst) is a common method for converting azides to amines, it can also affect the carbonyl group. nih.govwikipedia.org Specific conditions, such as the use of certain catalysts or reaction media, are necessary to favor the reduction of the azide. For instance, the catalytic reduction of phenacyl azides has been shown to yield α-amino ketones, which can subsequently dimerize to form pyrazines. nih.gov

Nucleophilic Substitution Reactions Involving the Azido Moiety

While the azide anion is an excellent nucleophile for synthesizing α-azido ketones via substitution of α-halo ketones, the azido group in the resulting product is generally a poor leaving group. wikipedia.orgmasterorganicchemistry.com Nucleophilic substitution reactions where the azide itself is displaced are uncommon. For the azide to function as a leaving group, it typically requires activation, for example, by protonation. However, such harsh acidic conditions may promote other side reactions.

A more common reaction demonstrating the departure of the azide nitrogen atoms is de-azidation, where the C-N bond is cleaved. This has been observed in related compounds, such as 3-azidoquinoline-2,4(1H,3H)-diones, which upon treatment with triphenylphosphine (B44618) or zinc in acetic acid, eliminate the azide group entirely to form 4-hydroxyquinoline-2(1H)-ones, rather than the expected amine from a Staudinger reaction. nih.gov

Thermal and Photochemical Decomposition Pathways of the Azido Group

Organic azides are known to undergo decomposition upon heating or irradiation, extruding a molecule of dinitrogen (N₂) to generate a highly reactive nitrene intermediate. rsc.orgscispace.comrsc.org In the case of this compound, this decomposition would lead to the formation of a (4-hydroxybenzoyl)methylnitrene.

Thermal Decomposition: Heating of α-azido ketones can lead to the formation of α-imino ketones through the loss of N₂. nih.gov This process is believed to be a concerted reaction involving the loss of nitrogen and migration of a substituent. researchgate.net The resulting imine is often unstable and can hydrolyze to form a 1,2-dicarbonyl compound. nih.gov

Photochemical Decomposition: Similarly, photolysis of organic azides generates nitrenes. rsc.orgacs.org The initial product is typically a singlet nitrene, which can then undergo various reactions, including insertion into C-H bonds, rearrangement, or intersystem crossing to the more stable triplet state. The photochemistry of α-azidoacetophenones has been studied, confirming the formation of nitrene intermediates which drive the subsequent product formation. researchgate.net The decomposition is a stepwise mechanism where the rate-determining step is the formation of the nitrene. scispace.comrsc.org

Reactivity of the Ketone Carbonyl Group

The ketone group in this compound is susceptible to nucleophilic attack and reduction, leading to the formation of valuable alcohol derivatives.

Reduction to Alcohols

The reduction of the ketone carbonyl group in this compound yields the corresponding 2-azido-1-(4-hydroxyphenyl)ethanol. This transformation is a key step in the synthesis of β-amino alcohols, which are important structural motifs in many biologically active compounds. nih.gov

Achieving chemoselectivity is paramount in the reduction of α-azido ketones. The goal is to reduce the ketone without affecting the azide functionality. Milder hydride reagents are typically employed for this purpose.

Chemoselectivity: Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent that is capable of reducing ketones to alcohols while leaving the more robust azide group intact. libretexts.org Its lower reactivity compared to LiAlH₄ makes it the reagent of choice for this selective transformation.

Stereoselectivity: The reduction of the prochiral ketone creates a new stereocenter, and controlling its configuration is often a synthetic goal. The presence of the α-azido group can influence the stereochemical outcome of the hydride attack. wikipedia.org For α-alkoxy-β-keto esters, reduction with NaBH₄ can proceed with high stereoselectivity, suggesting that chelation control involving the sodium ion can direct the approach of the hydride reagent. arizona.edu A similar influence from the α-azido group is anticipated, potentially allowing for diastereoselective reduction.

Biocatalysis offers a powerful and highly selective method for the asymmetric reduction of ketones to produce enantiomerically pure alcohols. Whole-cell biotransformations using fungi or isolated alcohol dehydrogenases (ADHs) are prominent strategies. researchgate.net

Research on the bioreduction of α-azido ketones has demonstrated excellent results. In a study screening various marine-derived fungi, several strains were identified that could reduce α-azido ketones with high conversion rates and exceptional enantioselectivity. nih.gov For example, the reduction of the structurally similar 2-azido-1-(4-methoxyphenyl)ethanone by fungi such as Aspergillus sclerotiorum and Penicillium raistrickii yielded the corresponding (R)-alcohol with over 99% enantiomeric excess (ee). This approach, which follows Prelog's rule, highlights the potential for producing specific stereoisomers of 2-azido-1-(4-hydroxyphenyl)ethanol.

| Fungus Strain | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|

| Aspergillus sclerotiorum CBMAI 849 | 100 | >99 | R |

| Cladosporium cladosporioides CBMAI 857 | 68 | >99 | R |

| Penicillium raistrickii CBMAI 931 | 94 | >99 | R |

| Penicillium citrinum CBMA 1186 | 95 | >99 | R |

Condensation and Addition Reactions of the Ketone

The ketone functionality in this compound is a site for various nucleophilic addition and condensation reactions. These reactions are fundamental in extending the carbon skeleton and introducing new functional groups.

Condensation Reactions:

A notable condensation reaction is the reaction with hydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent), which serves as a classical test for aldehydes and ketones. chemguide.co.uk This reaction proceeds via a nucleophilic addition-elimination mechanism, where the hydrazine (B178648) adds to the carbonyl group, followed by the elimination of a water molecule to form a stable 2,4-dinitrophenylhydrazone. chemguide.co.uk This type of reaction is also observed with other hydrazine derivatives.

Addition Reactions:

The carbonyl group is susceptible to attack by a variety of nucleophiles. For instance, in the synthesis of related α-azido ketones, organocerium reagents have been used to add to the carbonyl group of α,α-dichlorocyclobutanones, demonstrating the feasibility of nucleophilic addition to the ketone. researchgate.net Similarly, it is expected that Grignard reagents and organolithium compounds could add to the ketone of this compound to form tertiary alcohols, although the acidic phenolic proton would need to be protected or a large excess of the organometallic reagent would be required.

Rearrangements Involving the Carbonyl (e.g., Wolff-type, Favorskii-type for analogs)

The α-azido ketone structure of this compound makes it a potential precursor for rearrangement reactions, particularly the Wolff rearrangement. Furthermore, by analogy to α-halo ketones, the Favorskii rearrangement is another relevant transformation to consider.

Wolff Rearrangement:

The Wolff rearrangement is a characteristic reaction of α-diazocarbonyl compounds, which can be generated from α-azido ketones. wikipedia.orgjk-sci.com This rearrangement involves the conversion of an α-diazo ketone into a ketene (B1206846) through the loss of dinitrogen, accompanied by a 1,2-rearrangement. wikipedia.org The resulting ketene is a highly reactive intermediate that can be trapped by various nucleophiles. wikipedia.orgorganic-chemistry.org

A study on α-diazo-p-hydroxyacetophenones, including 2-diazo-1-(4-hydroxyphenyl)ethanone, has shown that photolysis in hydroxylic media leads to the formation of a ketene intermediate, consistent with a photo-Wolff rearrangement. nih.govrsc.org This ketene can then be trapped by water, alcohols, or amines to yield carboxylic acids, esters, or amides, respectively. wikipedia.orgnih.govrsc.org The reaction is often catalyzed by light (photolysis) or transition metals like silver(I) oxide. wikipedia.orgjk-sci.com The reaction generally proceeds with retention of configuration of the migrating group. jk-sci.com

Favorskii Rearrangement (for analogs):

The Favorskii rearrangement is a skeletal rearrangement of α-halo ketones in the presence of a base to produce carboxylic acid derivatives. wikipedia.orgnrochemistry.comorganicreactions.org While this compound is an α-azido ketone, its α-halo ketone analogs would be expected to undergo this rearrangement. The mechanism typically involves the formation of a cyclopropanone (B1606653) intermediate, which is then attacked by a nucleophile. wikipedia.orgadichemistry.com The base used can be a hydroxide, alkoxide, or an amine, leading to the corresponding carboxylic acid, ester, or amide. nrochemistry.comorganicreactions.org For α-halo ketones that cannot form an enolate, a pseudo-Favorskii rearrangement can occur. wikipedia.org

A "photo-Favorskii" rearrangement has also been described for p-hydroxyphenacyl esters, which involves a putative spirocyclohexa-2,5-dienylcyclopropyl-4,8-dione intermediate. nih.govnih.gov Interestingly, studies on 2-diazo-1-(4-hydroxyphenyl)ethanone, which has the structural elements for both Wolff and Favorskii type rearrangements, have demonstrated that the primary pathway upon photolysis is the photo-Wolff rearrangement leading to a ketene intermediate. nih.govrsc.org

| Rearrangement Type | Precursor | Key Intermediate | Product Type |

| Wolff Rearrangement | α-Diazo Ketone | Ketene | Carboxylic Acid Derivative |

| Favorskii Rearrangement | α-Halo Ketone | Cyclopropanone | Carboxylic Acid Derivative |

Reactivity of the Phenolic Hydroxyl Group

Protection and Deprotection Strategies (e.g., as p-Hydroxyphenacyl Protecting Group)

The p-hydroxyphenacyl (pHP) group, which is structurally related to the target molecule, is utilized as a photoremovable protecting group for various functional groups, particularly carboxylic acids and thiols. nih.govwikipedia.orguchicago.eduwillingdoncollege.ac.in

Protection: The p-hydroxyphenacyl group is typically introduced by reacting the corresponding p-hydroxyphenacyl bromide with the substrate to be protected, such as a carboxylic acid or a thiol. nih.gov For instance, thiols have been successfully protected in high yields by direct displacement on p-hydroxyphenacyl bromide. nih.gov

Deprotection: The key advantage of the pHP protecting group is its cleavage under photochemical conditions. nih.gov Irradiation with UV light, often around 312 nm, leads to the release of the protected substrate. nih.gov This process is known to be rapid and efficient, with high quantum yields. nih.govnih.gov The deprotection mechanism is believed to proceed through a photo-Favorskii type rearrangement. nih.govnih.gov

| Protection Step | Reagent | Functional Group Protected |

| Introduction of pHP group | p-Hydroxyphenacyl bromide | Carboxylic acids, Thiols, Phosphates |

| Deprotection Step | Condition | Released Substrate |

| Photolysis (e.g., 312 nm) | UV light | Carboxylic acids, Thiols, Phosphates |

Electrophilic Aromatic Substitutions on the Phenolic Ring

The phenolic hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. The acetyl group, being a deactivating meta-directing group, will also influence the position of substitution. The interplay between these two groups will determine the regioselectivity of electrophilic substitution reactions on the aromatic ring of this compound. Due to the para-position of the acetyl group relative to the hydroxyl group, electrophilic substitution is expected to occur at the positions ortho to the hydroxyl group (positions 3 and 5).

O-Alkylation and O-Acylation Reactions

The phenolic hydroxyl group can readily undergo O-alkylation and O-acylation reactions to form ethers and esters, respectively.

O-Alkylation: This involves the reaction of the phenoxide, formed by treating this compound with a base, with an alkylating agent such as an alkyl halide. This is a standard Williamson ether synthesis.

O-Acylation: Esterification of the phenolic hydroxyl group can be achieved by reacting it with an acylating agent like an acid chloride or an acid anhydride (B1165640) in the presence of a base. For example, related p-hydroxyacetophenones are acetylated to form p-acetoxyacetophenones. nih.gov The cleavage of these esters can be achieved under basic or acidic conditions. organic-chemistry.orgresearchgate.net

Influence of Phenolic Acidity on Overall Reactivity

For instance, in base-catalyzed reactions, the phenolic proton will be the first to be removed, forming a phenoxide. This can affect subsequent reactions at other sites in the molecule. The pKa of substituted p-hydroxyacetophenones can vary, and this variation can influence the photochemical properties and reactivity of the molecule. nih.gov For example, the quantum yields for the photorelease of substrates from p-hydroxyphenacyl protecting groups have been shown to decrease when the photolysis is carried out at a pH exceeding the ground-state pKa of the chromophore. nih.gov

Derivatization and Advanced Synthetic Applications

Synthesis of Complex Molecular Architectures via Click Chemistry

The azide (B81097) functionality of 2-Azido-1-(4-hydroxyphenyl)ethanone serves as a key handle for the construction of complex molecular architectures through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govenamine.net This reaction provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are stable, aromatic linkers found in a wide array of functional molecules. researchgate.netnih.gov

The reaction of this compound with various terminal alkynes in the presence of a copper(I) catalyst leads to the formation of triazole-containing compounds with a high degree of structural diversity. nih.gov The resulting triazole ring is not merely a linker but can actively participate in biological interactions, mimicking the properties of an amide bond. enamine.net This strategy has been widely employed in drug discovery to generate libraries of potential therapeutic agents. nih.gov

An illustrative example of the complex structures that can be accessed is the synthesis of triazole-dihydropyrimidinone derivatives. Although not starting from the exact title compound, a similar synthetic strategy involving a related enaminone highlights the potential. chemicaljournals.com By reacting an enaminone derived from an acetophenone (B1666503) with an aldehyde and urea, complex heterocyclic systems can be constructed. chemicaljournals.com A similar approach with an appropriately functionalized alkyne-containing aldehyde and this compound could foreseeably yield intricate, polycyclic structures with potential biological activity.

Table 1: Examples of Click Chemistry Reactions with Azide-Containing Building Blocks This table is illustrative and shows the general principle of click chemistry with azides.

| Azide Reactant | Alkyne Reactant | Catalyst | Product Type |

| This compound | Propargyl alcohol | Cu(I) | 1,2,3-Triazole with a primary alcohol |

| This compound | Phenylacetylene (B144264) | Cu(I) | 1,2,3-Triazole with a phenyl group |

| This compound | Ethynylferrocene | Cu(I) | Ferrocene-containing 1,2,3-triazole |

Preparation of Chiral Building Blocks

The ketone functionality of this compound is a prime site for the introduction of chirality, enabling the synthesis of valuable chiral building blocks. Asymmetric reduction of the carbonyl group can lead to the formation of a stereogenic center, yielding enantiomerically enriched secondary alcohols.

The synthesis of chiral 1,2-amino alcohols is a particularly important application. nih.govacs.orgnih.gov This can be achieved through a two-step process involving the asymmetric reduction of the ketone in this compound to the corresponding chiral azido (B1232118) alcohol, followed by the reduction of the azide group to a primary amine. Engineered amine dehydrogenases have shown great promise in the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity. nih.gov Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines provides an efficient route to chiral 1,2-amino alcohols. acs.orgnih.gov

Furthermore, enzymatic methods, such as those employing alcohol dehydrogenases (ADHs), can be utilized for the stereoselective reduction of the ketone. For instance, asymmetric reduction of similar 2-haloacetophenones has been successfully achieved using engineered enzymes, yielding enantiopure 2-halo-1-arylethanols. nih.gov This highlights the potential for developing a biocatalytic process for the synthesis of chiral (R)- or (S)-2-azido-1-(4-hydroxyphenyl)ethanol. The resulting chiral azido alcohols are versatile intermediates that can be further elaborated into a variety of chiral ligands, catalysts, and pharmaceutical agents. organic-chemistry.org

Table 2: Potential Chiral Building Blocks Derived from this compound

| Starting Material | Transformation | Chiral Product | Potential Application |

| This compound | Asymmetric reduction of ketone | (R)- or (S)-2-Azido-1-(4-hydroxyphenyl)ethanol | Precursor to chiral amines and amino alcohols |

| This compound | Asymmetric reductive amination | (1R,2S)- or (1S,2R)-2-Amino-1-(4-hydroxyphenyl)ethanol | Synthesis of chiral ligands and pharmaceuticals |

Functionalization of the Phenolic Ring for Diversification

The phenolic hydroxyl group and the aromatic ring of this compound offer additional sites for chemical modification, allowing for further diversification of the molecular scaffold.

The hydroxyl group can undergo O-alkylation or O-acylation to introduce a variety of functional groups. For example, reaction with alkyl halides in the presence of a base can yield the corresponding ethers. A study on the O-alkylation of 2-hydroxy-1,4-naphthoquinone (B1674593) demonstrates the feasibility of such transformations on a hydroxyl group adjacent to a carbonyl system. nih.gov Similarly, acylation with acid chlorides or anhydrides would produce ester derivatives. These modifications can be used to alter the solubility, lipophilicity, and other physicochemical properties of the molecule, which can be crucial for applications in materials science and medicinal chemistry.

Incorporation into Polyfunctional Scaffolds

The trifunctional nature of this compound makes it an ideal precursor for the synthesis of polyfunctional scaffolds, which are molecular frameworks bearing multiple, orthogonally addressable functional groups. vulcanchem.com

The azide group can be readily converted into other nitrogen-containing functionalities. For instance, reduction of the azide yields a primary amine, which can then participate in a wide range of reactions, such as amide bond formation, reductive amination, and the synthesis of various heterocyclic systems.

A powerful strategy for the construction of complex, polyfunctional scaffolds is the use of multicomponent reactions (MCRs). The Ugi-azide reaction, for example, is a four-component reaction that can be used to synthesize α-acylamino amides containing a tetrazole ring. beilstein-journals.org By employing this compound in a one-pot sequence involving an Ugi-azide reaction followed by an intramolecular Heck reaction, it is conceivable to construct intricate, fused heterocyclic systems containing both a triazole and a tetrahydroisoquinoline core. beilstein-journals.org Such scaffolds are of significant interest in medicinal chemistry due to their three-dimensional complexity and potential for diverse biological activities.

Utilization in Multi-Step Organic Synthesis

This compound is a valuable intermediate in multi-step organic synthesis, serving as a starting point for the preparation of more complex target molecules, including natural products and pharmaceuticals. nih.gov Its utility lies in the sequential or orthogonal manipulation of its three functional groups.

For example, the synthesis of biologically active triazoles often involves the use of α-azido ketones as key intermediates. nih.govresearchgate.netresearchgate.net A plausible multi-step synthesis could begin with the click reaction of this compound with a suitable alkyne to form a 1,2,3-triazole. The phenolic hydroxyl group could then be modified, for instance, by etherification, to introduce another desired functionality. Finally, the ketone could be reduced or transformed into another functional group, leading to a complex target molecule with potential therapeutic applications.

The synthesis of 1-(4-(1H-1,2,4-triazol-1-yl)phenyl)ethanone from 4-fluoroacetophenone and 1,2,4-triazole, and its subsequent conversion to dihydropyrimidinone derivatives, demonstrates a multi-step sequence for creating complex heterocyclic compounds from a simple acetophenone precursor. chemicaljournals.com A similar synthetic logic can be applied to this compound, leveraging its unique combination of reactive sites to access a wide range of complex molecular targets.

Spectroscopic Characterization for Elucidating Reaction Mechanisms and Product Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for tracking the progress of a chemical reaction and for the structural elucidation of the resulting products. By monitoring the changes in the chemical environment of atomic nuclei, primarily ¹H and ¹³C, chemists can follow the conversion of reactants to products.

For the synthesis of 2-Azido-1-(4-hydroxyphenyl)ethanone, which can be prepared via the azidation of an α-haloketone intermediate derived from 4-hydroxyacetophenone, NMR spectroscopy would be instrumental. The disappearance of the signal corresponding to the α-proton of the starting material and the appearance of a new signal for the methylene (B1212753) protons adjacent to the azide (B81097) group would indicate the progression of the reaction.

Predicted ¹H NMR Spectral Data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₂N₃ | 4.5-4.6 | Singlet | 2H |

| Aromatic (ortho to C=O) | 7.8-7.9 | Doublet | 2H |

| Aromatic (ortho to OH) | 6.8-6.9 | Doublet | 2H |

| OH | 5.5-9.5 | Broad Singlet | 1H |

Predicted ¹³C NMR Spectral Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~190 |

| C-OH | ~160 |

| Aromatic C-H (ortho to C=O) | ~130 |

| Aromatic C-H (ortho to OH) | ~115 |

| Aromatic C (ipso, attached to C=O) | ~130 |

| CH₂N₃ | ~55 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" of the compound.

In the case of this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to the azide, carbonyl, and hydroxyl groups. The presence of a strong, sharp absorption band around 2100 cm⁻¹ is a definitive indicator of the azide functional group. The carbonyl group of the ketone would exhibit a strong absorption in the range of 1670-1700 cm⁻¹, and the hydroxyl group would be identified by a broad absorption band in the region of 3200-3600 cm⁻¹.

Characteristic IR Absorption Frequencies for this compound:

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (hydroxyl) stretch | 3200-3600 (broad) |

| N₃ (azide) stretch | ~2100 (strong, sharp) |

| C=O (carbonyl) stretch | 1670-1700 (strong) |

| Aromatic C=C stretch | 1450-1600 |

For comparison, the IR spectrum of the related compound 2-diazo-1-(4-hydroxyphenyl)ethanone shows a diazo stretch at 2106 cm⁻¹ and a carbonyl stretch at 1688 cm⁻¹ nih.gov. Time-resolved infrared (TRIR) spectroscopy on this diazo compound has been used to observe the formation of a ketene (B1206846) intermediate, which displays a characteristic band around 2110 cm⁻¹ nih.gov.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and, through analysis of its fragmentation pattern, can offer valuable clues about its structure.

For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio corresponding to its molecular weight (177.16 g/mol ). The fragmentation of α-azido ketones often involves the loss of a nitrogen molecule (N₂), which has a mass of 28 Da. Another common fragmentation pathway for ketones is α-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent carbon. In this case, this could lead to the formation of a 4-hydroxyphenacylium cation.

The fragmentation of carbonyl compounds is a well-studied area. For ketones, α-cleavage is a primary mode of fragmentation miamioh.edu. Aromatic ketones often lose the R group upon α-cleavage, followed by the loss of CO miamioh.edu. The study of ketamine analogues, which also contain a carbonyl group, shows that α-cleavage of the carbon bond adjacent to the carbonyl group is a characteristic fragmentation pathway in EI-MS mode nih.gov.

X-ray Crystallography for Solid-State Structure Determination

In the crystal structures of related 2-azido-acetophenones, the bond lengths and angles are generally within expected ranges. For instance, in 2-azido-1-(4-fluorophenyl)ethanone (B1282673), the C-F bond length is 1.3591 (16) Å, and the N1-N2 bond length of the azide group is 1.2425 (17) Å researchgate.net. The azide group is typically found to be not perfectly linear. For example, in 2-azido-1-(4-methylphenyl)ethanone (B1337335), the N-N-N bond angle is 170.84 (11)° researchgate.net. Similarly, in the nitro-substituted analogue, this angle is 171.7 (2)° nih.gov.

Intermolecular interactions play a crucial role in determining the crystal packing of molecules. In the solid state of 2-azido-acetophenone derivatives, hydrogen bonding and π-π stacking are common features.

For 2-azido-1-(4-methylphenyl)ethanone, the crystal structure is stabilized by C-H···O intermolecular hydrogen bonds, which link the molecules into zigzag chains researchgate.net. In the case of 2-azido-1-(4-nitrophenyl)ethanone (B6592871), the crystal structure is stabilized by C-H···N hydrogen bonds and weak π-π stacking interactions, with a centroid-to-centroid separation of 3.897 (3) Å nih.gov.

Given the presence of a hydroxyl group, this compound would be expected to exhibit strong intermolecular hydrogen bonding involving this group, likely O-H···O or O-H···N interactions, which would significantly influence its crystal packing and physical properties. The presence of the aromatic ring also allows for the possibility of π-π stacking interactions.

Computational and Theoretical Studies of 2 Azido 1 4 Hydroxyphenyl Ethanone

Electronic Structure Calculations and Molecular Orbitals

Electronic structure calculations are fundamental to understanding the reactivity and spectroscopic properties of a molecule. For 2-Azido-1-(4-hydroxyphenyl)ethanone, these calculations would typically be performed using methods like Density Functional Theory (DFT) to determine the distribution of electrons and the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are crucial in predicting chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations This table is illustrative and represents typical data obtained from such computational studies.

| Property | Calculated Value | Description |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital energy, indicating electron-donating ability. |

| LUMO Energy | -1.8 eV | Lowest Unoccupied Molecular Orbital energy, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Energy gap, related to chemical reactivity and kinetic stability. |

| Dipole Moment | 3.2 D | A measure of the overall polarity of the molecule. |

Prediction of Reaction Pathways and Transition States

α-Azido ketones are versatile intermediates in organic synthesis, known to undergo a variety of transformations. mdpi.com Computational chemistry is instrumental in mapping the potential energy surfaces for these reactions, identifying the transition states, and calculating the activation barriers, thereby predicting the most favorable reaction pathways.

Potential reactions for this compound include:

Staudinger Reaction: The reaction of the azide (B81097) with a phosphine, like triphenylphosphine (B44618), would proceed through a phosphazide (B1677712) intermediate. Computational modeling can elucidate the mechanism of the subsequent intramolecular aza-Wittig reaction to form heterocyclic compounds like oxazoles. mdpi.com

Cycloaddition Reactions: The azide can participate in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles, a reaction often catalyzed by copper(I). mdpi.com Theoretical studies can model the concerted or stepwise nature of this reaction and predict the regioselectivity.

Reductive Cyclization: Reduction of the azide group can lead to an in-situ generated amine, which can then react with the adjacent carbonyl group. Computational methods can help predict the feasibility and stereochemical outcome of such cyclizations. mdpi.com

Photochemical Reactions: While studies on the diazo analog of this compound focus on photo-Wolff and photo-Favorskii rearrangements, similar photochemical reactivity could be explored for the azido (B1232118) compound. nih.gov Time-resolved spectroscopic studies combined with calculations could identify transient species like nitrenes and map the divergent reaction pathways available upon photolysis. nih.gov

By calculating the geometries and energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed, offering insights into reaction kinetics and mechanisms.

Analysis of Conformational Preferences

The three-dimensional structure of this compound dictates how it interacts with other molecules. The molecule's conformation is determined by the rotation around several single bonds, primarily the C(aryl)-C(carbonyl) and C(carbonyl)-C(azide) bonds.

X-ray crystallographic studies on structurally related α-azido acetophenones provide significant insight into the likely conformation of the title compound. For instance, studies on 2-azido-1-(4-methylphenyl)ethanone (B1337335) and 2-azido-1-(4-fluorophenyl)ethanone (B1282673) reveal that the molecules are not perfectly planar. researchgate.netresearchgate.netnih.gov

Key conformational features inferred from related structures include:

Non-planarity: The azide group is typically twisted out of the plane of the benzene (B151609) ring. In 2-azido-1-(4-methylphenyl)ethanone, the angle formed by the least-squares line through the azide group with the normal to the plane of the benzene ring is 46.62°. researchgate.netnih.gov A similar deviation is seen in 2-azido-1-(4-nitrophenyl)ethanone (B6592871), where the ketone group is tilted by 18.92° with respect to the benzene ring. nih.govnih.gov

Azide Geometry: The azide group itself is nearly linear but exhibits a slight bend; for example, the N-N-N angle in the 4-methyl analog is 170.84°. nih.gov

s-trans Preference: Studies on related acetophenones suggest a preference for the s-trans conformation, where the Cα-Hα bond is oriented away from the phenyl ring, over the s-cis conformation. This preference can be influenced by through-space interactions. nih.gov

Computational methods, such as molecular mechanics and DFT, can be used to calculate the relative energies of different conformers (rotational isomers) to identify the most stable, low-energy structures.

Table 2: Selected Crystallographic Data for Analogs of this compound

| Compound | Para-Substituent | Azide-Ring Dihedral Angle | Ketone-Ring Dihedral Angle | Azide N-N-N Angle | Reference |

| 2-Azido-1-(4-methylphenyl)ethanone | -CH₃ | 46.62° | Not reported | 170.84° | researchgate.netnih.gov |

| 2-Azido-1-(4-fluorophenyl)ethanone | -F | Not reported | Not reported | Not reported | researchgate.net |

| 2-Azido-1-(4-nitrophenyl)ethanone | -NO₂ | Not reported | 18.92° | 171.7° | nih.gov |

| Angle between the azide group and the normal to the phenyl ring plane. |

Impact of Substituents on Reactivity and Selectivity

The nature of the substituent on the para-position of the phenyl ring has a profound impact on the electronic properties, conformation, and ultimately, the reactivity of the entire molecule. By comparing the known structures and properties of analogs, we can predict the influence of the 4-hydroxy group.

Steric and Conformational Effects: While the hydroxyl group is relatively small, its ability to form hydrogen bonds could influence crystal packing and conformation in the solid state or in protic solvents. The fundamental conformation, however, is largely dictated by the bulky azidomethylcarbonyl group. The crystallographic data from methyl, fluoro, and nitro analogs show that despite the different electronic natures of the substituents, the general non-planar conformation is maintained. nih.govnih.gov The primary influence of the substituent is therefore likely electronic rather than steric in controlling reactivity.

Computational studies can systematically quantify these effects by modeling a series of para-substituted 2-azido-1-phenylethanones. By calculating properties like atomic charges, bond orders, and reaction energy profiles for each analog, a quantitative structure-activity relationship (QSAR) can be developed, providing a deeper understanding of how substituents modulate the molecule's behavior.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Methods for Transformations

The transformation of the azido (B1232118) and keto functionalities of 2-Azido-1-(4-hydroxyphenyl)ethanone and related α-azido ketones is a fertile ground for the development of new catalytic methods. Research is focused on achieving higher efficiency, selectivity, and novel reaction pathways that are not accessible through traditional methods.

Ruthenium-Catalyzed Amidation: One promising direction is the use of ruthenium catalysts to transform esters of 1,2-azido alcohols, which can be derived from the reduction of the parent ketone, into α-amido ketones. This process proceeds through the formation of an N-H imine with the release of nitrogen gas, followed by an intramolecular migration of the acyl group. nih.gov This method provides a direct route to valuable α-amido ketone structures without the need for external oxidants.

Click Chemistry: The azide (B81097) group is an ideal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Future research will likely focus on developing novel catalysts that can operate under milder conditions, in a wider range of solvents (including biological media), and with greater control over the reaction kinetics. This would broaden the applicability of this compound as a building block for complex molecules and bioconjugates.

Reductive Cyclization: Catalytic reduction of the azide in the presence of the ketone offers a pathway to cyclic structures. Research into selective catalysts, potentially based on palladium or platinum, could enable the controlled synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.

Radical Reactions: The azide functionality can participate in radical reactions. Developing catalytic systems to control these processes, such as azidooxygenation of alkenes, could yield a diverse array of functionalized products.

Exploration of Photochemical Reactivity beyond Protecting Group Applications

While the related p-hydroxyphenacyl (pHP) chromophore is well-known as a photoremovable protecting group, the inherent photochemical reactivity of the azido-ketone scaffold offers opportunities for exploration beyond this single application. nih.gov The focus is shifting towards understanding and harnessing the fundamental photochemical transformations of the molecule itself.

Upon irradiation, aryl azides like this compound are known to form highly reactive nitrene intermediates. nih.gov This reactivity can be channeled into various synthetic transformations:

Intramolecular C-H Insertion: The generated nitrene can undergo intramolecular C-H insertion reactions to form novel heterocyclic ring systems, a powerful strategy for complex molecule synthesis.

Rearrangement Reactions: The photolysis of related α-diazo-p-hydroxyacetophenones, which share structural similarities, has been shown to proceed through a photo-Wolff rearrangement to form a ketene (B1206846) intermediate. rsc.orgscispace.com Investigating whether the photolysis of this compound can be directed towards similar rearrangements or other pathways, such as the photo-Favorskii rearrangement, is a key area of interest. rsc.orgscispace.com Time-resolved infrared (TRIR) spectroscopy is a crucial tool for elucidating these mechanistic pathways by identifying transient intermediates like ketenes. rsc.orgscispace.com

Photoaffinity Labeling: The ability to generate a reactive nitrene upon photolysis makes this compound a potential candidate for photoaffinity labeling studies. This technique is used to identify and map binding sites in biological macromolecules like proteins. A related compound, 2-azido-4-nitrophenol, has been successfully used for this purpose, covalently labeling proteins upon irradiation. nih.gov

| Photochemical Property | Observation in Related Compounds | Potential for this compound |

| Intermediate Formation | Irradiation of aryl azides forms nitrene intermediates. nih.gov Photolysis of α-diazo-p-hydroxyacetophenones forms ketenes. rsc.orgscispace.com | Potential to generate reactive nitrenes or undergo rearrangements for novel synthesis. |

| Reaction Pathway | Photo-Wolff and photo-Favorskii rearrangements are known for related ketones. rsc.orgscispace.com | Exploration of conditions to favor specific rearrangement pathways. |

| Quantum Yield | Quantum yields for rearrangement of related diazo compounds range from 0.19 to 0.25. rsc.orgscispace.com | Investigation of quantum efficiency for nitrene formation and subsequent reactions. |

| Application | Photoaffinity labeling of proteins by 2-azido-4-nitrophenol. nih.gov | Use as a tool to study biomolecular interactions. |

Chemoenzymatic Synthesis of Chiral Derivatives

The development of stereoselective syntheses is crucial for the pharmaceutical industry. Chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis, offer a powerful approach to producing chiral molecules. researchgate.netdergipark.org.tr

The reduction of the ketone in this compound to a secondary alcohol creates a chiral center. Research in this area focuses on using enzymes, particularly reductases from microorganisms, to achieve this transformation with high enantioselectivity.

Studies on analogous α-azidoketones, such as 3-azido-4-phenyl-2-butanone, have demonstrated the feasibility of this approach. Microbiological reduction using various yeast strains can produce the corresponding β-azidoalcohols with excellent enantiomeric excesses (ee). scribd.com These chiral azidoalcohols are valuable synthons, serving as direct precursors to chiral aminoalcohols and aziridines. scribd.com Future work will involve screening a broader range of enzymes and optimizing reaction conditions to produce specific stereoisomers of 2-azido-1-(4-hydroxyphenyl)ethanol. scribd.com

| Substrate | Microorganism/Enzyme | Product | Enantiomeric Excess (ee) | Reference |

| 3-azido-2-octanone | Various yeasts | (2S,3S)-3-azido-2-octanol | >98% | scribd.com |

| 3-azido-4-phenyl-2-butanone | Baker's yeast | (2S,3S)-3-azido-4-phenyl-2-butanol | >98% | scribd.com |

| 1-azido-1-phenyl-2-propanone | Mortierella isabellina | (1R,2S)-1-azido-1-phenyl-2-propanol | >98% | scribd.com |

Application in Materials Chemistry (e.g., as polymerizable monomers)

The functionalities present in this compound make it an attractive monomer for creating advanced functional materials. The azide group allows for post-polymerization modification via click chemistry, while the hydroxyl group offers a site for polymerization or grafting.

Functional Polymers: The compound can be used to synthesize polymers with pendant azide groups. These "clickable" polymers can be subsequently functionalized with a wide variety of molecules (e.g., dyes, biomolecules, crosslinkers) through reactions with alkynes. This leads to materials with tailored properties for applications in coatings, adhesives, and drug delivery systems.

Surface Modification: The molecule can be used to functionalize the surfaces of nanoparticles. The azide group provides a reactive handle for attaching targeting ligands or other functionalities, which is particularly relevant for creating sophisticated nanomaterials for biomedical applications.

Polymer Synthesis: The phenolic hydroxyl group can be used as an initiator for ring-opening polymerization or can be converted into other polymerizable groups, such as acrylates or methacrylates. A related compound, 2-azido-1-(3-hydroxyphenyl)ethan-1-one, has been noted for its use in polymer synthesis where the hydroxyl group influences the molecular weight distribution.

Integration with Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. uc.ptmdpi.comnih.gov The integration of the synthesis and transformations of this compound into flow chemistry setups is a promising avenue for future research.

Improved Safety: The synthesis of azides often involves azidating agents like sodium azide, and the resulting organic azides can be thermally unstable. Flow reactors, with their small reaction volumes and superior temperature control, significantly mitigate the risks associated with handling these potentially hazardous compounds. nih.gov

Increased Efficiency: Many reactions, such as catalytic hydrogenations or photochemical reactions, can be performed more efficiently in flow reactors. The short diffusion paths and high surface-area-to-volume ratio can dramatically reduce reaction times, in some cases from hours to minutes. nih.gov

Multi-step Synthesis: The modular nature of flow chemistry systems allows for the "telescoping" of multiple reaction steps without isolating intermediates. mdpi.com A potential flow process could involve the synthesis of this compound in a first reactor, followed by its immediate catalytic reduction or photochemical transformation in a subsequent downstream reactor, streamlining the production of derivatives. mdpi.comnih.gov

| Feature of Flow Chemistry | Advantage for this compound Chemistry |

| Enhanced Safety | Safe in-situ generation and consumption of potentially unstable azide intermediates. nih.gov |

| Superior Heat/Mass Transfer | Precise temperature control for exothermic reactions; efficient mixing. uc.pt |

| Reduced Reaction Times | Acceleration of reactions, improving throughput (e.g., from hours to minutes). nih.gov |

| Scalability | Straightforward scaling by "numbering-up" (parallel reactors) or "sizing-up" (larger reactors). researchgate.net |

| Process Integration | Coupling of multiple synthetic steps (e.g., synthesis followed by reduction) without intermediate isolation. mdpi.com |

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-Azido-1-(4-hydroxyphenyl)ethanone?

- Methodology : The compound is synthesized via nucleophilic substitution of a bromo precursor (e.g., 2-bromo-1-(4-hydroxyphenyl)ethanone) with sodium azide (NaN₃) in a mixed acetone/water solvent system. Reaction conditions typically involve stirring at room temperature for 1–2 hours, followed by extraction with diethyl ether and drying over Na₂SO₄. Yields range from 85–90% .

- Key Considerations : Ensure proper safety protocols due to the explosive nature of azide intermediates.

Q. How is this compound structurally characterized?

- Methodology :

- X-ray crystallography : Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 7.696 Å, b = 9.025 Å, c = 14.248 Å, and β = 118.7°. The azide group exhibits a bent geometry (N–N–N angle ~170.8°) .

- NMR spectroscopy : Key signals include δ 4.51 ppm (s, CH₂–N₃) and aromatic protons at δ 6.96–7.89 ppm .

Advanced Research Questions

Q. What challenges arise in optimizing regioselectivity during azide substitution?

- Methodological Insights : Competing elimination or side reactions (e.g., formation of diazo byproducts) may occur under suboptimal conditions. Kinetic control via low-temperature reactions (0–5°C) and precise stoichiometry (1:1.1 molar ratio of bromo precursor to NaN₃) minimizes side products .

- Data Contradictions : Reported yields vary (76–90%) depending on solvent purity and azide handling protocols .

Q. How does this compound serve as an intermediate in triazole synthesis?

- Application : The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, which are pharmacologically relevant. For example, it has been used to synthesize tubulin polymerization inhibitors and anticancer hybrids .

- Experimental Design : Post-reduction with LiAlH₄ or catalytic hydrogenation yields amine intermediates for further functionalization .

Q. Are there discrepancies in reported structural parameters for azido-aromatic ethanones?

- Analysis : Comparative studies of analogs (e.g., 2-azido-1-(4-fluorophenyl)ethanone) reveal minor variations in bond lengths (C–N₃: 1.45–1.47 Å) and crystal packing. These differences arise from substituent effects (e.g., electron-withdrawing groups) on intermolecular C–H···O hydrogen bonding .

- Refinement Tools : SHELX programs (e.g., SHELXL for least-squares refinement) are widely used to resolve structural ambiguities .

Q. What safety protocols are critical for handling azide intermediates?

- Best Practices :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。